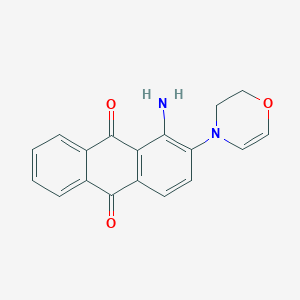
1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with an amino group and an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the oxazine ring through subsequent reactions. Specific reagents and conditions would depend on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the oxazine ring or the anthracene core.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the anthracene core.
科学的研究の応用
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic devices or as a dye.
作用機序
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be harnessed for use in devices.
類似化合物との比較
Similar Compounds
1-Amino-9,10-anthraquinone: Similar structure but lacks the oxazine ring.
2-(2H-1,4-Oxazin-4(3H)-yl)anthracene-9,10-dione: Similar but without the amino group.
Uniqueness
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is unique due to the presence of both the amino group and the oxazine ring, which can impart distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
91323-07-8 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14N2O3/c19-16-14(20-7-9-23-10-8-20)6-5-13-15(16)18(22)12-4-2-1-3-11(12)17(13)21/h1-7,9H,8,10,19H2 |
InChIキー |
FXGYTKJLRMAHAN-UHFFFAOYSA-N |
正規SMILES |
C1COC=CN1C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
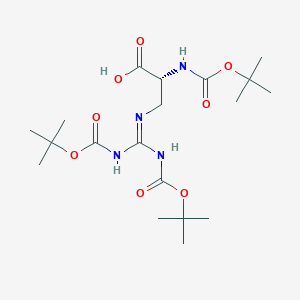

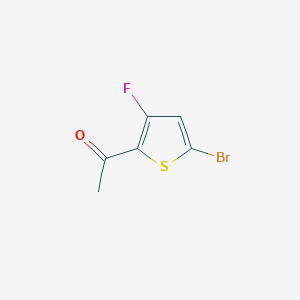
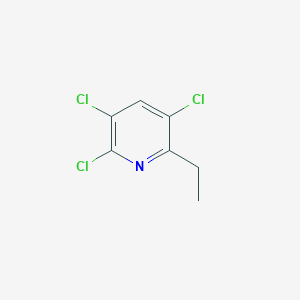
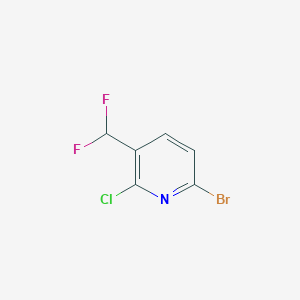
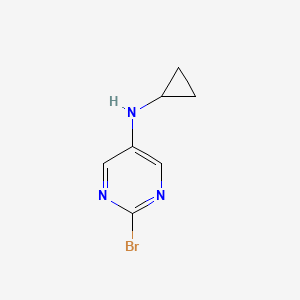
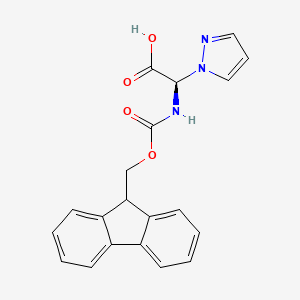
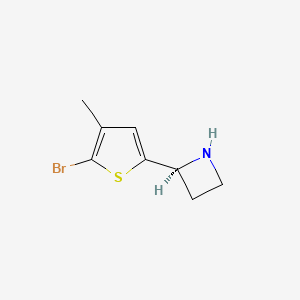

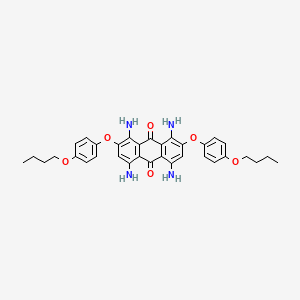
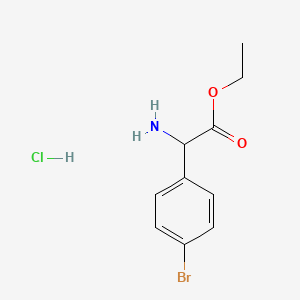

![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
